![molecular formula C28H26FN7O B2576050 N-(2-(4-(4-(4-Fluorphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-Naphthamid CAS No. 1021025-72-8](/img/structure/B2576050.png)

N-(2-(4-(4-(4-Fluorphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-Naphthamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

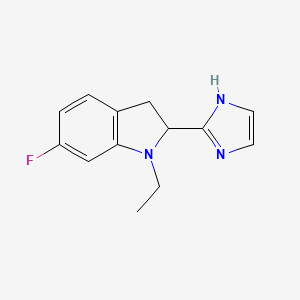

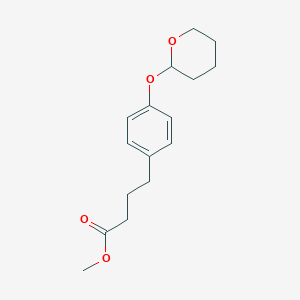

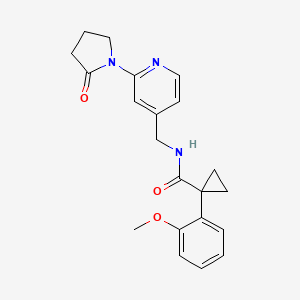

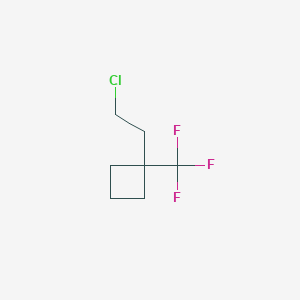

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a useful research compound. Its molecular formula is C28H26FN7O and its molecular weight is 495.562. The purity is usually 95%.

BenchChem offers high-quality N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Inhibitor von humanen Equilibrativen Nukleosidtransportern

Diese Verbindung wurde als Inhibitor von humanen Equilibrativen Nukleosidtransportern (ENTs) untersucht. ENTs spielen eine wichtige Rolle bei der Nukleotidsynthese, der Regulation der Adenosinfunktion und der Chemotherapie . Die Verbindung hat sich als selektiver für ENT2 gegenüber ENT1 erwiesen .

Studien zur Struktur-Wirkungs-Beziehung

Die Verbindung wurde in Studien zur Struktur-Wirkungs-Beziehung verwendet. Diese Studien zielen darauf ab, die Beziehung zwischen der chemischen Struktur eines Moleküls und seiner biologischen Aktivität zu verstehen .

Antifungal Aktivität

Einige Analoga dieser Verbindung wurden auf ihre antifungale Aktivität getestet. Die Ergebnisse zeigen jedoch, dass diese Verbindungen keine antifungale Aktivität gegen bestimmte klinische Isolate aufweisen .

Inhibitor von Urease-Enzymen

Die Verbindung hat potenzielle Anwendungen bei der Prävention von ureolytischen bakteriellen Infektionen. Hochpathogene Bakterien besiedeln und erhalten sich mit Hilfe eines Enzyms namens Urease. Die Hemmung von Urease-Enzymen kann eine vielversprechende Methode zur Prävention dieser Infektionen sein .

Arzneimittelforschung

Die Verbindung kann in der Arzneimittelforschung eingesetzt werden, insbesondere bei der Entwicklung neuer Inhibitoren für ENTs .

Pharmakologische Forschung

Die Verbindung kann in der pharmakologischen Forschung eingesetzt werden, insbesondere bei der Untersuchung der Wirkmechanismen von ENT-Inhibitoren .

Wirkmechanismus

Target of Action

The primary target of the compound N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . This inhibition reduces the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km .

Biochemical Pathways

The inhibition of ENTs by N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide affects the nucleotide synthesis pathway and the regulation of adenosine function

Result of Action

The molecular and cellular effects of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide’s action include the reduction of uridine uptake in ENT1 and ENT2 .

Biochemische Analyse

Biochemical Properties

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to certain receptors, including sigma receptors and serotonin receptors . The interaction with sigma receptors suggests potential applications in modulating neurotransmitter release and influencing cellular signaling pathways. Additionally, the compound’s affinity for serotonin receptors indicates its potential role in regulating mood and behavior.

Cellular Effects

The effects of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with sigma receptors can lead to alterations in calcium signaling, which is crucial for various cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation. Furthermore, the compound’s impact on serotonin receptors can affect gene expression related to mood regulation and stress response.

Molecular Mechanism

The molecular mechanism of action of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide involves specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s binding to sigma receptors is believed to modulate the activity of ion channels and G-protein coupled receptors, leading to downstream effects on cellular signaling pathways. Additionally, its interaction with serotonin receptors can result in the inhibition of serotonin reuptake, thereby increasing serotonin levels in the synaptic cleft and enhancing neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide have been studied over time to assess its stability, degradation, and long-term impact on cellular function . The compound has demonstrated stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound can maintain its biochemical activity and continue to modulate cellular functions such as calcium signaling and neurotransmitter release.

Dosage Effects in Animal Models

The effects of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide vary with different dosages in animal models . At lower doses, the compound has been shown to exert beneficial effects on mood regulation and stress response by enhancing serotonin neurotransmission. At higher doses, the compound may exhibit toxic or adverse effects, including alterations in cardiovascular function and potential neurotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which are mediated by cytochrome P450 enzymes. These metabolic processes result in the formation of metabolites that may retain or alter the compound’s biochemical activity. The compound’s impact on metabolic flux and metabolite levels has been studied to understand its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with equilibrative nucleoside transporters (ENTs), which facilitate its uptake and distribution across cellular membranes. Additionally, binding proteins within the cytoplasm and extracellular matrix play a role in its localization and accumulation in specific tissues. The compound’s distribution profile is crucial for understanding its therapeutic potential and potential side effects.

Subcellular Localization

The subcellular localization of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize within the endoplasmic reticulum, mitochondria, and nucleus, where it exerts its biochemical effects. The presence of specific targeting signals within its structure facilitates its transport to these subcellular locations, enabling it to modulate cellular functions at multiple levels.

Eigenschaften

IUPAC Name |

N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26FN7O/c29-23-7-9-24(10-8-23)34-13-15-35(16-14-34)26-25-18-33-36(27(25)32-19-31-26)12-11-30-28(37)22-6-5-20-3-1-2-4-21(20)17-22/h1-10,17-19H,11-16H2,(H,30,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWSGAMTJHMTAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=CC=CC=C6C=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2575974.png)

![(E)-{2-[(2,6-dichlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(methoxy)amine](/img/structure/B2575976.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(prop-2-en-1-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2575978.png)

![2-Chloro-N-[[1-(methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]propanamide](/img/structure/B2575979.png)

![3,4-difluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2575982.png)

![5-(3-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2575990.png)